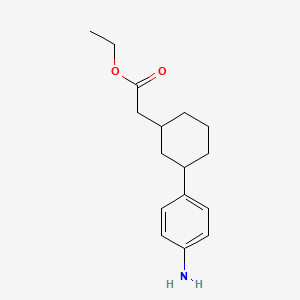
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate
描述
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with cyclohexanone or cyclohexanedione in the presence of appropriate reagents. Various methods have been documented, including the use of Wittig reactions and catalytic hydrogenation processes. The following table summarizes key synthetic methods:
| Method | Reagents | Yield | Notes |
|---|---|---|---|
| Wittig Reaction | Cyclohexanedione, Phosphine Ylide | 68-84% | Mild reaction conditions |
| Catalytic Hydrogenation | Pd/C, Ethanol | 81% | High purity obtained |
| Condensation Reaction | Acetic acid derivatives | Variable | Useful for functionalization |
This compound exhibits various biological activities primarily through its interactions with biological receptors. Its structural components allow it to engage with neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of neurological disorders.
Pharmacological Properties
- Antitumor Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetic acid group enhances its cytotoxic potential .
- Analgesic Effects : Compounds similar to this compound have shown promising analgesic properties in animal models, suggesting potential applications in pain management .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of similar benzoxazole derivatives on cancer cell lines. Results indicated significant cytotoxicity correlated with specific structural modifications, such as the introduction of acetic acid groups .
- Molecular Docking Studies : Molecular docking experiments have demonstrated that compounds like this compound can effectively bind to histone deacetylase (HDAC) enzymes, which play a critical role in gene regulation and cancer progression. This binding suggests potential therapeutic applications in oncology .
科学研究应用
Chemical Synthesis and Properties
Synthesis Overview
The synthesis of Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate typically involves several key steps, including:
- Wittig Reaction : The reaction of cyclohexanedione with ethyl acetate triphenylphosphine ylide to form an intermediate.
- Condensation Reaction : This intermediate undergoes condensation with hydroxylamine hydrochloride to yield an oxime derivative.
- Catalytic Hydrogenation : The oxime is then reduced to produce the final amine product, this compound .
Chemical Properties
- Molecular Formula: C₁₅H₁₉N₃O₂
- Molecular Weight: 273.33 g/mol
- Appearance: Typically a colorless to pale yellow liquid.
Pharmaceutical Applications
Dopamine Receptor Ligands
One of the most promising applications of this compound is in the development of dopamine receptor ligands. It serves as a precursor in the synthesis of drugs like Cariprazine, which is used to treat schizophrenia and bipolar disorder. Cariprazine acts as a partial agonist at dopamine D3 and D2 receptors, highlighting the importance of its synthetic intermediates .
Potential for New Drug Development
Research indicates that compounds derived from this compound may exhibit therapeutic effects in treating neurological disorders due to their interaction with dopamine receptors. This compound's structure allows for modifications that could enhance its efficacy and specificity as a drug candidate .
Case Studies and Research Findings
Case Study: Synthesis and Application in Drug Development
A recent study demonstrated the effectiveness of this compound as an intermediate for synthesizing novel dopamine receptor ligands. The research focused on optimizing the synthesis process to improve yield and purity, which are critical for pharmaceutical applications. The study reported a yield improvement of up to 82% through optimized reaction conditions .
Research Insights
Further studies have explored the pharmacological profiles of derivatives synthesized from this compound. These derivatives have shown promise in preclinical trials for treating conditions such as depression and anxiety disorders, suggesting a broader application beyond just antipsychotics .
属性
IUPAC Name |
ethyl 2-[3-(4-aminophenyl)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)11-12-4-3-5-14(10-12)13-6-8-15(17)9-7-13/h6-9,12,14H,2-5,10-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAOBKMICUHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













